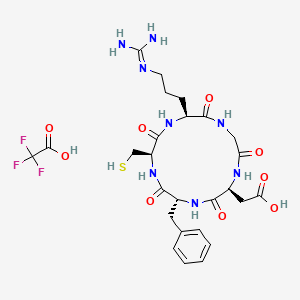
Nortrachelogenin-5'-C-beta-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nortrachelogenin-5’-C-beta-glucoside is a natural product derived from the plant genus Trachelospermum, belonging to the Apocynaceae family . This compound is a glycoside, specifically a lignan glycoside, which has been isolated from the aerial parts of the Trachelospermia vine . It is known for its potential biological activities and is used as a reference standard in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-5’-C-beta-glucoside typically involves the extraction from natural sources rather than synthetic routes. The compound is isolated from the aerial parts of Trachelospermum jasminoides through a series of extraction and purification steps .
Industrial Production Methods: The process involves harvesting the plant material, followed by solvent extraction, filtration, and chromatographic purification to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Nortrachelogenin-5’-C-beta-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Nortrachelogenin-5’-C-beta-glucoside has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Nortrachelogenin-5’-C-beta-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Nortrachelogenin-5’-C-beta-glucoside can be compared with other similar lignan glycosides, such as:
- Trachelogenin
- Arctigenin
- Nortrachelogenin
- Arctiin
- Tracheloside
- Matairesinoside
- Nortracheloside
- Nortrachelogenin-8’-O-beta-glucoside
- Tanegoside A
Propiedades
Fórmula molecular |
C26H32O12 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H32O12/c1-35-17-7-12(3-4-16(17)28)5-14-11-37-25(33)26(14,34)9-13-6-15(20(29)18(8-13)36-2)24-23(32)22(31)21(30)19(10-27)38-24/h3-4,6-8,14,19,21-24,27-32,34H,5,9-11H2,1-2H3/t14-,19+,21+,22-,23+,24-,26-/m0/s1 |
Clave InChI |
SDMZUDFGXDYAQB-GQJHZGJWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@]3([C@H](COC3=O)CC4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3(C(COC3=O)CC4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




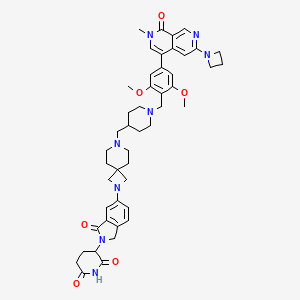
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

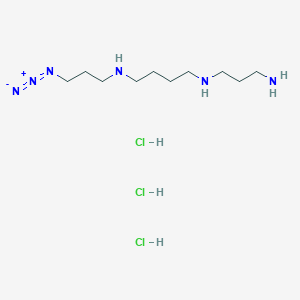
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

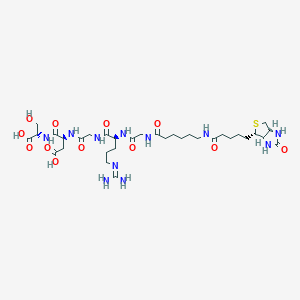
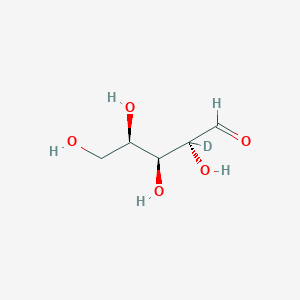
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
